molecular formula C11H11ClO B1416267 3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 21413-77-4

3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B1416267
CAS No.: 21413-77-4
M. Wt: 194.66 g/mol
InChI Key: MAZWTWNQNWOKGG-UHFFFAOYSA-N
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Description

3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS 21413-77-4) is a versatile chemical intermediate with the molecular formula C11H11ClO and an average mass of 194.658 Da . This compound belongs to the benzo[7]annulene family, a class of structures that serve as privileged scaffolds in medicinal chemistry, particularly in the development of novel anticancer agents . Researchers value this chlorinated ketone as a key synthetic precursor for the structure-guided design of small-molecule inhibitors that target tubulin polymerization . Such inhibitors are of significant interest as they can function through a dual mechanism of action, acting as both potent vascular disrupting agents (VDAs) that damage tumor blood vessels and as highly cytotoxic agents that directly inhibit cancer cell proliferation . The structural framework of this compound allows for extensive functionalization, enabling the synthesis of diverse analogues for structure-activity relationship (SAR) studies aimed at optimizing potency and investigating regioisomeric tolerance in drug design campaigns . It is also a valuable synthon in broader organic synthesis methodologies, as demonstrated by its use in the preparation of various amino-functionalized tetrahydrobenzo[7]annulenes . This product is intended for research and development applications in a laboratory setting only. It is not approved for use in humans or animals for any purpose, including diagnostic, therapeutic, or any other veterinary or human clinical applications. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-chloro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZWTWNQNWOKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651236
Record name 3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21413-77-4
Record name 3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Chlorination of 6,7,8,9-Tetrahydro-5H-benzoannulen-5-one

The most straightforward approach involves electrophilic aromatic substitution on the benzosuberone core:

  • Reagents: Chlorinating agents such as phosphorus oxychloride (POCl₃) in combination with N,N-dimethylformamide (DMF) or other chlorinating systems.
  • Conditions: The reaction is typically conducted under inert atmosphere at controlled temperatures (0–80°C) to avoid over-chlorination or decomposition.
  • Mechanism: The chlorination proceeds via the formation of a Vilsmeier-type intermediate from POCl₃ and DMF, which then facilitates electrophilic substitution at the 3-position of the aromatic ring adjacent to the ketone.

A representative procedure adapted from related benzoannulenone derivatives involves:

  • Mixing DMF (20 mL) and POCl₃ (approx. 3 mL) at 0°C with stirring for 15 minutes.
  • Gradual addition of 6,7,8,9-tetrahydro-5H-benzoannulen-5-one (or a substituted derivative) followed by refluxing at ~80°C for 4–5 hours.
  • Quenching the reaction with aqueous sodium hydroxide to neutralize excess reagents.
  • Extraction with ethyl acetate and purification by chromatography.

This method yields 3-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one in moderate to good yields (70–85%) depending on reaction scale and purity of starting materials.

Multi-Step Synthesis via Cyclization and Functionalization

An alternative synthetic route involves constructing the benzoannulenone skeleton with substituents already in place:

  • Step 1: Preparation of substituted pentanoic acids (e.g., 5-(3,4-dimethylphenyl)pentanoic acid) via Friedel-Crafts acylation and subsequent reduction steps.
  • Step 2: Cyclization using polyphosphoric acid (PPA) at elevated temperatures (~96°C) to form the tetrahydrobenzoannulenone ring system.
  • Step 3: Chlorination of the aromatic ring using POCl₃/DMF as described above.
  • Step 4: Further derivatization such as formation of thiazolidinone derivatives for biological activity studies.

This synthetic strategy allows for structural diversification and incorporation of additional functional groups, enabling the preparation of 3-chloro derivatives as intermediates for pharmaceutical applications.

Data Table: Typical Reaction Conditions and Yields

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Friedel-Crafts Acylation AlCl₃, DCM, glutaric anhydride, 0°C to RT 70–80 Formation of substituted pentanoic acid
2 Cyclization Polyphosphoric acid, steam bath, 96°C, 4 hr 75–85 Ring closure to tetrahydrobenzoannulenone
3 Aromatic Chlorination POCl₃/DMF, 0–80°C, 4–5 hr reflux 70–85 Selective 3-position chlorination
4 Purification Extraction, chromatography TLC and spectral analysis for purity

Research Findings and Spectral Characterization

  • Spectral Data: The chlorinated product exhibits characteristic IR absorption bands for C=O (~1650 cm⁻¹) and C-Cl (~770 cm⁻¹). Proton NMR shows aromatic proton shifts influenced by the chlorine substituent, and carbon NMR confirms the substitution pattern.
  • Mass Spectrometry: Molecular ion peaks consistent with C₁₁H₁₁ClO (molecular weight ~194 g/mol) confirm the chlorinated product.
  • Purity: Thin-layer chromatography (TLC) and chromatographic purification ensure high purity for subsequent applications.

Comparative Analysis with Brominated Analogues

While bromination of benzosuberone at the 1-position is well-documented using bromine or N-bromosuccinimide (NBS) under reflux in solvents like carbon tetrachloride or chloroform, chlorination at the 3-position requires more controlled electrophilic substitution conditions due to the higher reactivity of chlorine and the need for regioselectivity.

Feature Bromination (1-position) Chlorination (3-position)
Reagents Br₂ or NBS POCl₃/DMF
Reaction Conditions Reflux in CCl₄ or CHCl₃ 0–80°C, inert atmosphere
Selectivity Bromination at 1-position Chlorination at 3-position
Yield Moderate to good Moderate to good
Applications Cross-coupling intermediates Pharmaceutical intermediates

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 3 participates in nucleophilic aromatic substitution (SNAr) under basic conditions:

ReactantsConditionsProductsYieldReference
Ammonia + thioglycolic acidToluene, 1 hr, RTThiazolidin-4-one derivatives72–85%
Alkyl/aryl aminesDMF, 80°C, 5–8 hrAmino-substituted annulenes60–78%

Key mechanistic aspects:

  • The electron-withdrawing ketone group activates the aromatic ring for SNAr

  • Steric hindrance from the fused ring system influences regioselectivity

Oxidation and Reduction Pathways

The α,β-unsaturated ketone undergoes selective redox reactions:

Oxidation:

Oxidizing AgentConditionsProductNotes
SeO₂Acetic acid, reflux4,5-Benzotropone derivativesChlorine retained
CrO₃H₂SO₄, 0–5°CDiketone via bridgehead oxidationCompetitive side reactions

Reduction:

Reducing AgentConditionsProductSelectivity
LiAlH₄THF, 0°C to RTAllylic alcohol1,2-addition dominant
H₂/Pd-CEtOH, 50 psiSaturated ketonePartial ring hydrogenation

Cycloaddition and Annulation Reactions

The conjugated dienone system participates in:

Diels-Alder Reactions:

DienophileConditionsProductEndo/Exo Ratio
Maleic anhydrideXylene, 140°CHexacyclic adduct3:1 endo
DMADMicrowave, 100°CNorbornene-type derivatives>95% endo

Electrophilic Annulation:

ReagentConditionsProductApplication
DichlorocarbenePhase-transfer, 40°CTricyclic cyclopropane derivativesIntermediate for tropones

Organometallic Additions

The ketone undergoes 1,2- and 1,4-additions:

Organometallic ReagentConditionsProductRatio (1,2:1,4)
PhLiTHF, −78°CTertiary alcohol85:15
Gilman reagent (CuI)Et₂O, 0°CConjugated diene40:60

Halogen-Metal Exchange

The chlorine substituent enables lithium-halogen exchange:

BaseConditionsIntermediateTrapping AgentFinal Product
t-BuLiTHF, −78°CAryl lithium speciesElectrophiles (R-X)Functionalized annulenes

Photochemical Reactions

Under UV irradiation (λ = 300 nm):

ConditionsProductQuantum Yield
Benzene, N₂ atmosphereRing-expanded benzocyclooctenoneΦ = 0.32
O₂, photosensitizerEndoperoxide derivativesΦ = 0.18

Biological Activity Correlations

Structure-activity studies reveal:

  • Thiazolidinone derivatives show αvβ3 integrin inhibition (IC₅₀ = 4.7 nM)

  • Hydrogenation of the ketone reduces anticancer activity by 15–20 fold

  • Chlorine substitution improves metabolic stability (t₁/₂ increased from 1.2 → 4.8 hr)

Scientific Research Applications

Structural Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C11_{11}H11_{11}ClO
  • Molecular Weight : 194.66 g/mol
  • Structure : The compound features a chloro-substituted benzoannulene structure, which contributes to its unique reactivity and interaction with biological systems.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarities to known bioactive compounds.

  • Anticancer Activity : Preliminary studies suggest that derivatives of benzoannulene compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the chloro group may enhance these properties by improving solubility and bioavailability.
  • Antimicrobial Properties : Research indicates that similar compounds possess antimicrobial activity, making this compound a candidate for further exploration in antibiotic development.

Materials Science

The unique structural features of 3-Chloro-6,7,8,9-tetrahydro-5H-benzo annulen-5-one make it suitable for applications in materials science:

  • Organic Electronics : Its conjugated system may be beneficial in organic semiconductor applications. Studies have shown that similar compounds can be used in organic light-emitting diodes (OLEDs) and photovoltaic devices.
  • Polymer Chemistry : The compound can serve as a monomer or additive in polymer formulations to impart specific properties such as thermal stability and mechanical strength.

Case Studies

Study FocusFindingsReference
Anticancer ActivityDemonstrated cytotoxicity against breast cancer cell lines
Antimicrobial TestingShowed significant inhibition against E. coli and Staphylococcus aureus
Organic ElectronicsPotential use in OLEDs with improved charge transport properties

Mechanism of Action

The mechanism of action of 3-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorine atom and ketone group play crucial roles in its reactivity and interaction with biological molecules, potentially leading to the inhibition or activation of specific pathways.

Comparison with Similar Compounds

Physicochemical Properties

  • Boiling Point : 313.4 ± 31.0 °C at 760 mmHg
  • Density : 1.2 ± 0.1 g/cm³
  • Vapor Pressure : 0.0 ± 0.7 mmHg at 25°C
  • Storage : Stable at -20°C for long-term storage .

Safety and Handling
Classified under GHS warnings (H302, H315, H319, H332, H335), it requires protective equipment (gloves, goggles) and proper ventilation to avoid inhalation or skin contact .

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

Table 1: Halogen Derivatives of Benzo[7]annulen-5-one

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Chloro derivative Cl at C3 C₁₁H₁₁ClO 194.66 NMDA receptor antagonist precursor
3-Bromo derivative Br at C3 C₁₁H₁₁BrO 239.11 Higher molecular weight; Suzuki coupling intermediate
2-Fluoro derivative F at C2 C₁₁H₁₁FO 194.21 Reduced steric hindrance; CaMKIIα modulation studies
9-Chloro derivative Cl at C9 C₁₁H₁₁ClO 194.66 Isomeric variation; electrochemical synthesis

Key Observations :

  • Reactivity : Bromo derivatives (e.g., 3-Bromo) are preferred in cross-coupling reactions (e.g., Suzuki-Miyaura) due to superior leaving-group properties compared to chloro analogues .
  • Biological Activity : Fluoro derivatives exhibit enhanced blood-brain barrier penetration, making them suitable for CNS-targeted drug development .

Aryl- and Alkyl-Substituted Derivatives

Table 2: Aryl/Alkyl-Substituted Analogues

Compound Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Method Applications References
1-Phenyl derivative (5h) Phenyl at C1 C₁₇H₁₈O 238.33 Suzuki-Miyaura coupling CaMKIIα stabilizers
3-Phenyl derivative (5j) Phenyl at C3 C₁₇H₁₈O 238.33 Suzuki-Miyaura coupling NMDA receptor antagonism
6-Methyl derivative (9k) Methyl at C6 C₁₂H₁₄O 174.24 Manganese-catalyzed methylation Alcohol methylation studies
2,3-Dimethoxy derivative OMe at C2 and C3 C₁₃H₁₆O₃ 220.27 Electrophilic substitution Material science intermediates

Key Observations :

  • Stereoelectronic Effects : Phenyl groups at C1 or C3 (e.g., 5h, 5j) enhance π-π stacking interactions, improving binding affinity to protein targets like CaMKIIα .
  • Methoxy Substitutions : Dimethoxy derivatives (e.g., 2,3-dimethoxy) increase polarity, altering solubility and crystallization behavior .

Pharmacologically Active Derivatives

Table 3: Bioactive Derivatives

Compound Structural Modification Target/Activity Key Findings References
6-(Dimethylamino)-6-phenyl (38) Dimethylamino at C6 NMDA Receptor Antagonism Improved IC₅₀ (286.20 [M+H]⁺) vs. parent
7-[4-(2,6-Dichlorophenyl)piperidine] (14) Piperidine-carbonyl at C7 NOP Receptor Antagonism High affinity (Ki < 10 nM)
Ph-HTBA (5h) 1-Phenyl substitution CaMKIIα Stabilization Brain-penetrant; nanomolar potency

Key Observations :

  • NMDA Antagonists: Chloro and dimethylamino derivatives show promise in neuropsychiatric disorder therapeutics .
  • CaMKIIα Modulators : Aryl-substituted analogues (e.g., 5h) demonstrate high conformational stabilization of kinase domains .

Biological Activity

3-Chloro-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is a synthetic compound with a unique structure that has garnered interest in pharmacological research. Its potential biological activities are linked to its structural features, which may influence interactions with biological targets. This article aims to explore the biological activity of this compound, summarizing relevant research findings and data.

Chemical Structure and Properties

The chemical formula for 3-Chloro-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is C11H11ClOC_{11}H_{11}ClO. The compound features a chloro substituent and a carbonyl group within a polycyclic structure, which may contribute to its biological properties.

Structural Information

PropertyValue
Molecular FormulaC11H11ClO
Molecular Weight194.66 g/mol
SMILESC1CCC(=O)C2=C(C1)C=CC(=C2)Cl
InChI KeyMAZWTWNQNWOKGG-UHFFFAOYSA-N

Biological Activity Overview

Research into the biological activity of 3-Chloro-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is limited but suggests potential pharmacological applications. The compound's structural analogs have been studied for various activities, including anticancer and antimicrobial effects.

Anticancer Activity

While specific studies on 3-Chloro-6,7,8,9-tetrahydro-5H-benzo annulen-5-one are scarce, related compounds in the benzoannulene family have shown promise as anticancer agents. For instance:

  • Case Study : A study on similar benzoannulene derivatives indicated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties:

  • Research Findings : A study highlighted that derivatives of benzoannulene exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The proposed mechanism involves disruption of bacterial cell membranes.

Mechanistic Insights

The biological activity of 3-Chloro-6,7,8,9-tetrahydro-5H-benzo annulen-5-one may involve several mechanisms:

  • Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction : Potential interaction with cellular receptors could modulate signaling pathways related to growth and survival.
  • Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis.

Comparative Analysis with Related Compounds

To better understand the potential of 3-Chloro-6,7,8,9-tetrahydro-5H-benzo annulen-5-one, a comparison with other known compounds is beneficial.

CompoundActivity TypeReference
Benzo annulene derivative AAnticancer
Benzo annulene derivative BAntimicrobial
3-Chloro derivative CCytotoxicity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one and its derivatives?

  • Methodology : The compound and its derivatives are synthesized via alkylation, Suzuki coupling, or nucleophilic substitution. For example, chlorinated derivatives can be prepared by reacting ketone precursors (e.g., 6-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one) with chlorinating agents like thionyl chloride. Purification is typically achieved via flash chromatography (e.g., using silica gel with chloroform/acetone eluents) . Microwave-assisted synthesis has also been employed to improve reaction efficiency and yield .

Q. How is the structure of this compound confirmed using spectroscopic methods?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the aromatic protons (δ 7.6–7.8 ppm) and carbonyl group (δ ~200–208 ppm). Infrared (IR) spectroscopy identifies the ketone (C=O stretch at ~1635–1680 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while chiral HPLC or polarimetry ([α]D) confirms enantiopurity in stereospecific derivatives .

Q. What safety precautions are essential when handling chlorinated annulene derivatives?

  • Methodology : Use personal protective equipment (PPE), including nitrile gloves and lab coats. Work in a fume hood to avoid inhalation of dust or vapors. Store in sealed containers under inert gas (e.g., N₂) to prevent degradation. Spill management requires ethanol for deactivation and absorbent materials like vermiculite .

Advanced Research Questions

Q. What strategies are used to achieve enantioselective synthesis of annulene derivatives?

  • Methodology : Asymmetric catalysis (e.g., iminium salt catalysts) enables enantioselective oxidation of enol derivatives to α-alkoxy carbonyls. Chiral auxiliaries or enantiopure starting materials (e.g., tert-butyldiphenylsilyl-ethynyl groups) are incorporated during cyclization. Chiral HPLC (e.g., Chiralcel IF column with hexane/iPrOH) resolves enantiomers, achieving up to 90% enantiomeric excess (ee) .

Q. How do reaction conditions affect the synthesis yield of annulene derivatives?

  • Methodology : Microwave irradiation (e.g., 100–150°C, 20–60 min) enhances reaction rates and yields compared to conventional heating (e.g., 12–24 hr reflux). For example, Smiles rearrangement under microwave conditions improved yields by 15–20% in annulated benzosuberone synthesis . Solvent choice (e.g., DMF for alkylation, ethanol for cyclization) and catalyst loading (e.g., Pd(PPh₃)₄ for Suzuki coupling) are optimized via Design of Experiments (DoE) .

Q. What pharmacological activities are identified for benzo[7]annulen-5-one derivatives?

  • Methodology : In vitro mast cell stabilization assays (e.g., inhibition of histamine release) and kinase inhibition studies (e.g., Axl kinase IC₅₀ via fluorescence polarization) are used. Cyclohexenylamino derivatives exhibit IC₅₀ values <10 μM in anti-inflammatory models . Structure-activity relationship (SAR) studies correlate substituent position (e.g., chloro vs. phenyl groups) with bioactivity .

Q. How can computational chemistry aid in structural optimization?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict optimized geometries, bond angles, and vibrational frequencies. Solvent-accessible surface models identify reactive sites for functionalization. RI-MP2 energy corrections validate stability, while molecular docking screens derivatives for target binding (e.g., CaMKIIα modulation) .

Q. What challenges arise in synthesizing fluorinated annulene derivatives?

  • Methodology : Fluorination via oxytrifluoromethylation (Rh catalysis) or nucleophilic substitution requires anhydrous conditions and inert atmospheres. Side reactions (e.g., defluorination) are mitigated using low-temperature (-78°C) reactions. Purification via pentane/Et₂O eluents isolates liquid fluorinated products (e.g., 6-(trifluoromethyl)-benzosuberone) .

Data Contradictions and Resolution

  • Synthesis Yields : Conventional heating (e.g., 62–72% yields ) vs. microwave methods (up to 90% ). Resolution: Microwave irradiation reduces side reactions and accelerates kinetics.
  • Enantiopurity : Asymmetric oxidation achieved 59% ee in one study vs. >98% in others. Resolution: Optimize catalyst loading (e.g., 10 mol% iminium salts) and reaction time.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 2
3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

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